molecular formula C17H13BrN6O2 B12037433 2-bromo-6-methoxy-4-{(E)-[(2Z)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-ylidenehydrazinylidene]methyl}phenol

2-bromo-6-methoxy-4-{(E)-[(2Z)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-ylidenehydrazinylidene]methyl}phenol

Cat. No.: B12037433
M. Wt: 413.2 g/mol
InChI Key: DQPZUIJDFNRCMY-UFWORHAWSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with bromine, hydroxyl, and methoxy groups, as well as a triazolo-phthalazinylhydrazone framework. This combination of functional groups and heterocyclic structures imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone typically involves multiple steps, starting with the preparation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This intermediate can be synthesized through the bromination of 4-hydroxy-5-methoxybenzaldehyde using bromine in an appropriate solvent, such as acetic acid .

The next step involves the formation of the triazolo[3,4-a]phthalazin-6-ylhydrazone moiety. This can be achieved by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 1,2,4-triazole and phthalazine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is unique due to its combination of functional groups and heterocyclic structures, which impart distinctive chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H13BrN6O2

Molecular Weight

413.2 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C17H13BrN6O2/c1-26-14-7-10(6-13(18)15(14)25)8-19-21-16-11-4-2-3-5-12(11)17-22-20-9-24(17)23-16/h2-9,25H,1H3,(H,21,23)/b19-8+

InChI Key

DQPZUIJDFNRCMY-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)Br)O

Origin of Product

United States

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